tert-Butyl (2-amino-4-bromophenyl)carbamate
Overview
Description
“tert-Butyl (2-amino-4-bromophenyl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O2 . It is used in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
The synthesis of “tert-Butyl (2-amino-4-bromophenyl)carbamate” involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . It is also used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-amino-4-bromophenyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a 2-amino-4-bromophenyl group .Chemical Reactions Analysis
This compound undergoes a nucleophilic addition reaction by tertiary butoxy carbonic anhydride in the presence of triethyl amine . It also participates in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a complexity of 253 .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-Butyl (2-amino-4-bromophenyl)carbamate is an important intermediate in synthesizing various biologically active compounds. A notable example is its role in the synthesis of omisertinib (AZD9291), where it undergoes processes like acylation, nucleophilic substitution, and reduction. The total yield from these steps can reach up to 81%, demonstrating its efficiency in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).
Protection in Amino Group Synthesis
The compound serves as a novel safety-catch amine protection group. It has been found to be relatively acid-stable, can be activated by palladium-catalyzed cross-coupling reactions, and effectively cleaved under mild conditions, making it a versatile agent in chemical syntheses involving amine groups (Surprenant & Lubell, 2006).
One-Pot Curtius Rearrangement
In organic synthesis, tert-Butyl (2-amino-4-bromophenyl)carbamate is used in a one-pot Curtius rearrangement process. This method involves forming an acyl azide intermediate, which undergoes rearrangement and trapping of the isocyanate derivative, resulting in the production of the tert-butyl carbamate. This process is compatible with a variety of substrates, including malonate derivatives (Lebel & Leogane, 2005).
Enantioselective Synthesis
The compound is useful in enantioselective synthesis, particularly in the preparation of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids. This involves electrophilic attack processes and is crucial in synthesizing chiral compounds (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
Antimicrobial Agents
This compound plays a significant role in the synthesis of potential antimicrobial agents. It forms part of the synthetic pathway for creating various substituted phenyl azetidines, characterized by elemental analysis and screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Novel Glycoconjugates
tert-Butyl carbamates, including tert-Butyl (2-amino-4-bromophenyl)carbamate, are used in the transformation of anomeric 2-deoxy-2-amino sugar carbamates to produce novel glycoconjugates. This application has significant implications for creating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
properties
IUPAC Name |
tert-butyl N-(2-amino-4-bromophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBSLDDHZDSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-4-bromophenyl)carbamate | |
CAS RN |
954239-15-7 | |
Record name | 954239-15-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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